molecular formula C7H8ClNO2 B12950724 (4-Chloro-5-methoxypyridin-3-yl)methanol

(4-Chloro-5-methoxypyridin-3-yl)methanol

Cat. No.: B12950724
M. Wt: 173.60 g/mol
InChI Key: ZGPNDJZFFJHQLK-UHFFFAOYSA-N
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Description

(4-Chloro-5-methoxypyridin-3-yl)methanol is a chemical compound with the molecular formula C7H8ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-5-methoxypyridin-3-yl)methanol can be achieved through several methods. One common approach involves the reaction of 4-chloro-5-methoxypyridine with formaldehyde in the presence of a reducing agent. The reaction typically occurs under mild conditions, with the temperature maintained at around 60-70°C. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-5-methoxypyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (4-Chloro-5-methoxypyridin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology

In biological research, this compound is studied for its potential biological activity. It may act as a ligand for certain receptors or enzymes, influencing various biochemical pathways .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties .

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of (4-Chloro-5-methoxypyridin-3-yl)methanol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various cellular processes. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-5-methoxypyridin-3-yl)methanol is unique due to the presence of both a chlorine atom and a methoxy group on the pyridine ring.

Properties

Molecular Formula

C7H8ClNO2

Molecular Weight

173.60 g/mol

IUPAC Name

(4-chloro-5-methoxypyridin-3-yl)methanol

InChI

InChI=1S/C7H8ClNO2/c1-11-6-3-9-2-5(4-10)7(6)8/h2-3,10H,4H2,1H3

InChI Key

ZGPNDJZFFJHQLK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CN=C1)CO)Cl

Origin of Product

United States

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